
tert-Butanol DMPFPS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butanol DMPFPS, also known as tert-Butanol, is a tertiary alcohol with the chemical formula C4H10O. It is a colorless solid that melts near room temperature and has a camphor-like odor. tert-Butanol is commonly used as a solvent and an intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butanol can be synthesized through the acid-catalyzed hydration of isobutene. This process involves the addition of water to isobutene in the presence of an acidic ion-exchange resin at temperatures ranging from 30 to 120 degrees Celsius .
Industrial Production Methods: Industrially, tert-Butanol is produced as a byproduct of the propylene oxide production process. It can also be obtained through the catalytic hydration of isobutylene or by a Grignard reaction between acetone and methylmagnesium chloride .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butanol can be oxidized to tert-butyl hydroperoxide using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to isobutane using hydrogen gas in the presence of a metal catalyst.
Substitution: tert-Butanol can undergo substitution reactions with halogens to form tert-butyl halides.
Major Products: The major products formed from these reactions include tert-butyl hydroperoxide, isobutane, and tert-butyl halides .
Aplicaciones Científicas De Investigación
tert-Butanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tert-Butanol exerts its effects involves its interactions with proteins and other biomolecules. Molecular dynamics simulations have shown that tert-Butanol tends to accumulate near positively charged residues on the surface of peptides, leading to protein denaturation . This property is utilized in the lyophilization process to stabilize proteins and other biopharmaceutical products .
Comparación Con Compuestos Similares
tert-Butanol is similar to other butanol isomers, such as 1-butanol, 2-butanol, and isobutanol. tert-Butanol is unique due to its tertiary structure, which makes it more resistant to oxidation and more effective as a solvent and reagent in organic synthesis . Other similar compounds include tert-butyl alcohol and trimethyl carbinol .
Conclusion
tert-Butanol DMPFPS is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties make it an essential reagent in various chemical reactions and a valuable component in the formulation of biopharmaceutical products.
Propiedades
Número CAS |
62394-63-2 |
|---|---|
Fórmula molecular |
C12H15F5OSi |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
dimethyl-[(2-methylpropan-2-yl)oxy]-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5OSi/c1-12(2,3)18-19(4,5)11-9(16)7(14)6(13)8(15)10(11)17/h1-5H3 |
Clave InChI |
LOXKSRZHDICMDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


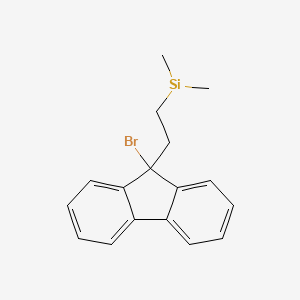
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
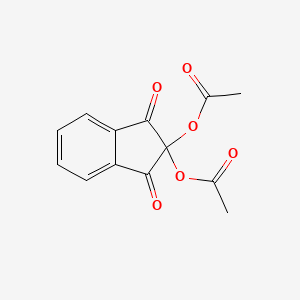
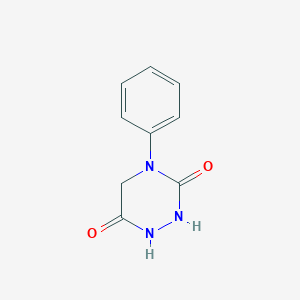
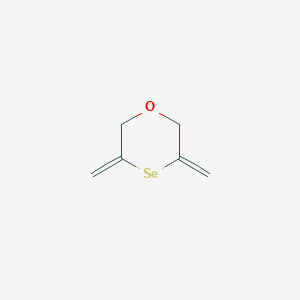
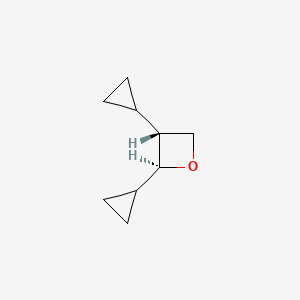
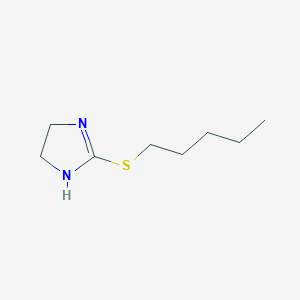
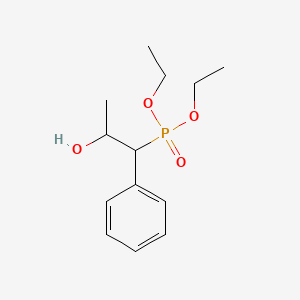
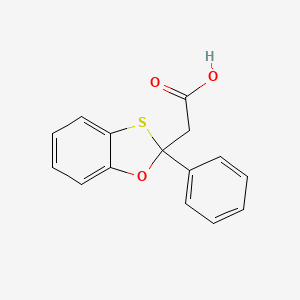

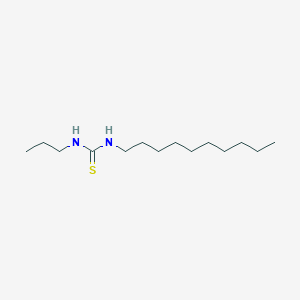
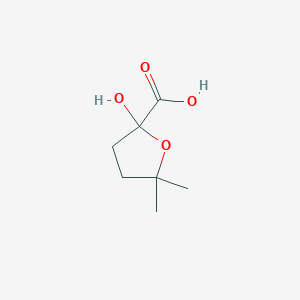
![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
